molecular formula C40H48N3NaO11S2 B12056904 Fluorescent red 681 reactive

Fluorescent red 681 reactive

Cat. No.: B12056904
M. Wt: 833.9 g/mol
InChI Key: LOQUEEMWCQUZFG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescent red 681 reactive is a fluorescent label that is particularly well-suited for excitation by Argon-Krypton or Krypton lasers at 676 nm. It exhibits strong fluorescence with an absorption maximum at 691 nm and an emission maximum at 708 nm in ethanol . This compound is commonly used for labeling proteins and other biomolecules containing primary amino groups .

Properties

Molecular Formula

C40H48N3NaO11S2

Molecular Weight

833.9 g/mol

IUPAC Name

sodium;(2Z)-2-[(E)-3-(4-tert-butyl-7-diethylazaniumylidenechromen-2-yl)prop-2-enylidene]-3-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate

InChI

InChI=1S/C40H49N3O11S2.Na/c1-7-41(8-2)27-15-17-30-31(39(3,4)5)25-28(53-34(30)24-27)12-9-13-35-40(6,21-10-14-38(46)54-43-36(44)19-20-37(43)45)32-26-29(56(50,51)52)16-18-33(32)42(35)22-11-23-55(47,48)49;/h9,12-13,15-18,24-26H,7-8,10-11,14,19-23H2,1-6H3,(H-,47,48,49,50,51,52);/q;+1/p-1

InChI Key

LOQUEEMWCQUZFG-UHFFFAOYSA-M

Isomeric SMILES

CC[N+](=C1C=CC2=C(C=C(OC2=C1)/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)C(C)(C)C)CC.[Na+]

Canonical SMILES

CC[N+](=C1C=CC2=C(C=C(OC2=C1)C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)C(C)(C)C)CC.[Na+]

Origin of Product

United States

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